
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (AMPT) is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. AMPT is a derivative of pyridine and is synthesized through a multi-step process involving the reaction of various chemical agents.
Mecanismo De Acción
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exerts its cytotoxic effects on cancer cells by inhibiting the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. By inhibiting RR, this compound disrupts the production of nucleotides, which are the building blocks of DNA. This disruption ultimately leads to DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to its use. This compound is toxic to both cancer and normal cells, which can make it difficult to use in experiments involving cell cultures. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research involving 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the identification of new targets for this compound that could enhance its efficacy in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in other areas of medicine, such as antiviral therapy.
Métodos De Síntesis
The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves the reaction of 3-amino-4-methylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound has cytotoxic effects on cancer cells, particularly in breast and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
143621-37-8 |
|---|---|
Fórmula molecular |
C8H11N5S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
[(E)-(3-amino-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-5-2-3-11-6(7(5)9)4-12-13-8(10)14/h2-4H,9H2,1H3,(H3,10,13,14)/b12-4+ |
Clave InChI |
FYAKAEANAJIHHV-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)N |
SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
SMILES canónico |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
Sinónimos |
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone 3-AMPCT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




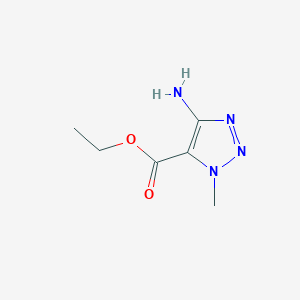
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

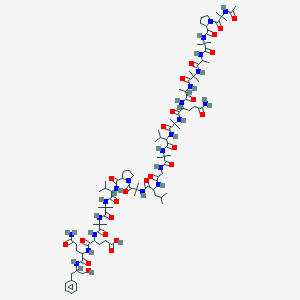

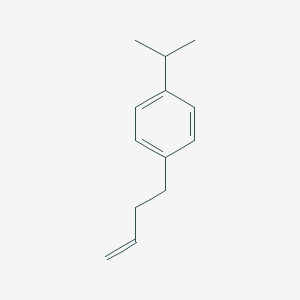
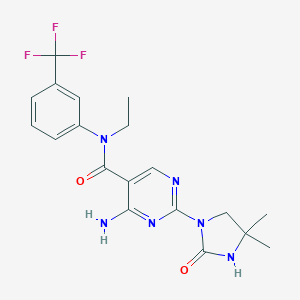
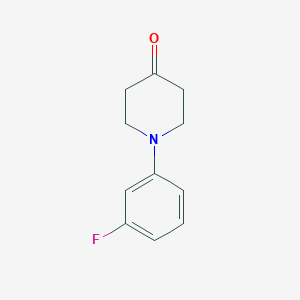
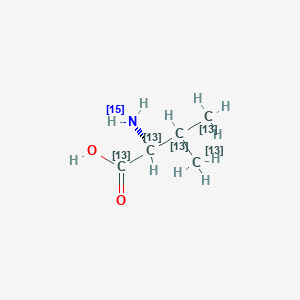
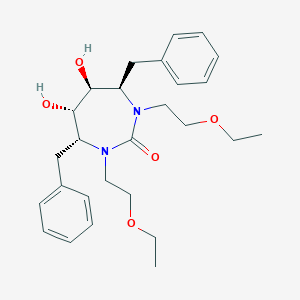
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)

